

A Comprehensive Technical Review of 3,4-Dimethyloctane

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Compound of Interest

Compound Name: 3,4-Dimethyloctane

Cat. No.: B100316

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane is a branched-chain alkane with the molecular formula $C_{10}H_{22}$.^{[1][2]} As a member of the decane isomer family, it is a component of various fuel formulations and is utilized as a reference compound in hydrocarbon research.^{[2][3]} While extensive research on its more common isomers is readily available, **3,4-dimethyloctane** remains a less-studied compound, particularly concerning its biological activity and potential applications in drug development. This technical guide provides a comprehensive review of the current state of knowledge on **3,4-dimethyloctane**, consolidating its physicochemical properties, spectral data, and potential synthetic routes. In light of the limited specific data on its biological effects, this document also discusses the general toxicological profile of related branched alkanes to offer a predictive overview.

Physicochemical Properties

3,4-Dimethyloctane is a colorless liquid at room temperature.^[2] Its branched structure influences its physical properties, generally leading to a lower boiling point and density compared to its linear isomer, n-decane.^[2] It is a non-polar compound, making it insoluble in water but soluble in organic solvents.^[2]

Property	Value	Source(s)
Molecular Formula	C10H22	[1][4]
Molecular Weight	142.28 g/mol	[4]
CAS Number	15869-92-8	[4]
IUPAC Name	3,4-dimethyloctane	[4]
Synonyms	Octane, 3,4-dimethyl-	[4]
Boiling Point	Not specified	
Density	Not specified	
XlogP	5.1	[4]

Spectroscopic Data

The structural elucidation of **3,4-dimethyloctane** is supported by various spectroscopic techniques. While a complete set of detailed spectra is not readily available in the public domain, references to its spectral data exist in several databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹³C NMR: Data for the ¹³C NMR spectrum of **3,4-dimethyloctane** is available through spectral databases, which is essential for confirming the carbon skeleton of the molecule.[4]
- ¹H NMR: While specific ¹H NMR data for **3,4-dimethyloctane** is not explicitly detailed in the search results, data for the closely related compound 3,4-dimethylhexane is available and can provide an indication of the types of signals to expect.[5]

Mass Spectrometry (MS)

- GC-MS: The gas chromatography-mass spectrometry (GC-MS) data for **3,4-dimethyloctane** is available, with the NIST Mass Spectrometry Data Center listing a spectrum for this compound.[4] This information is crucial for its identification in complex mixtures.

Infrared (IR) Spectroscopy

- Vapor Phase IR: The vapor phase infrared spectrum of **3,4-dimethyloctane** is also available in spectral databases, providing information about its functional groups and molecular vibrations.[\[4\]](#)

Spectroscopic Data	Availability	Source(s)
¹³ C NMR	Available in databases	[4]
¹ H NMR	Limited specific data, analogous data available	[5]
GC-MS	Available in databases (e.g., NIST)	[4]
IR (Vapor Phase)	Available in databases	[4]
Kovats Retention Index	Standard non-polar: 936, 938.9, 939	[4]

Synthesis of 3,4-Dimethyloctane

A specific, detailed experimental protocol for the synthesis of **3,4-dimethyloctane** is not readily found in the reviewed literature. However, general synthetic methods for producing branched alkanes can be applied. These include classical organometallic reactions and modern catalytic processes.

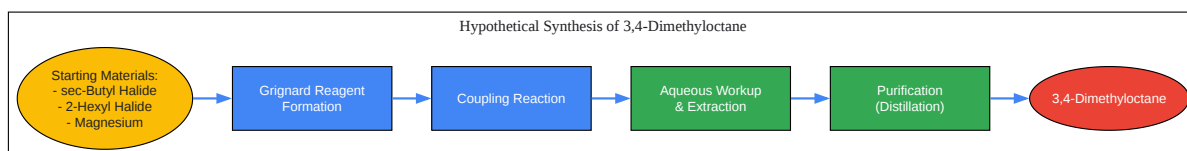
General Synthetic Approaches

- Grignard Reagent Coupling: A common method for forming carbon-carbon bonds is the reaction of a Grignard reagent with an alkyl halide. For **3,4-dimethyloctane**, this could theoretically involve the coupling of a Grignard reagent derived from a secondary butyl halide with a secondary hexyl halide. However, such reactions with secondary halides can be prone to side reactions like elimination and rearrangement.
- Wurtz Reaction: The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. While historically significant, this method is generally not suitable for the synthesis of unsymmetrical alkanes from two different alkyl halides due to the formation of a mixture of products.

- **Catalytic Reforming:** In the petroleum industry, branched alkanes are often produced through the catalytic reforming of linear alkanes present in naphtha.[1][6] This process utilizes catalysts, typically platinum-based, to promote isomerization and dehydrogenation reactions, leading to the formation of higher-octane branched and aromatic hydrocarbons.[1]

Hypothetical Experimental Workflow: Grignard-based Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a branched alkane using a Grignard reagent. This represents a plausible, though not specifically documented, approach for **3,4-dimethyloctane**.



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Caption: A conceptual workflow for the synthesis of **3,4-dimethyloctane** via a Grignard reaction.

Biological Activity and Toxicology

There is a significant lack of specific toxicological and biological activity data for **3,4-dimethyloctane** in the scientific literature. To provide a preliminary assessment, a read-across approach based on data for structurally similar C8-C18 branched alkanes is necessary.

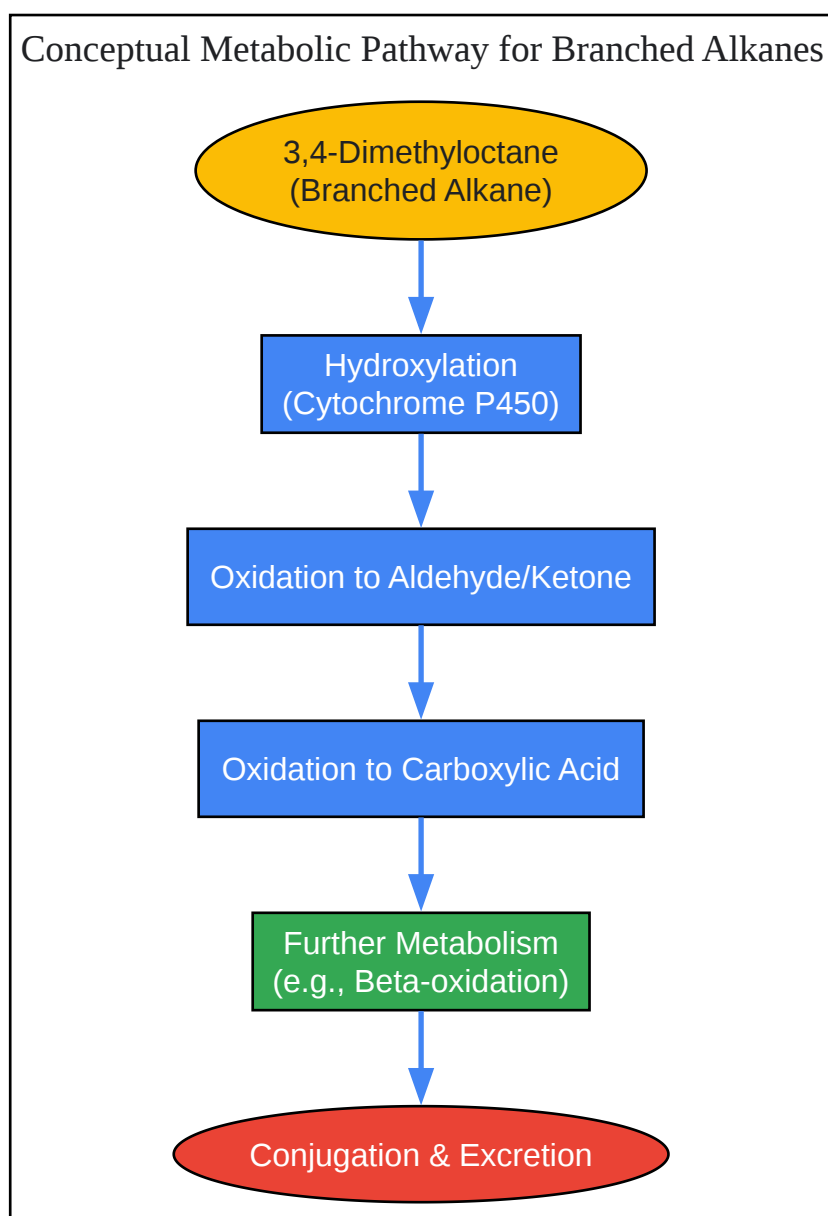
General Toxicology of Branched Alkanes

Branched alkanes in the C8-C18 range are generally considered to have low acute oral, dermal, and inhalation toxicity. They can be slight skin and eye irritants. A key toxicological

concern for shorter-chain alkanes (< C10) is aspiration toxicity, which can be fatal if the substance is swallowed and enters the airways. Inhalation of vapors may also cause adverse health effects. Repeated exposure to some alkanes may cause skin dryness and cracking.[7]

Potential Metabolic Pathways

The metabolic fate of **3,4-dimethyloctane** has not been specifically studied. In general, the metabolism of branched-chain alkanes in organisms is a complex process. While some shorter-chain alkanes can be metabolized by cytochrome P450 enzymes, leading to alcohols, ketones, and fatty acids, longer and more branched alkanes are often more resistant to metabolism and can accumulate in fatty tissues.[8] The metabolism of branched-chain amino acids, which share structural similarities with branched-chain alkanes, involves a series of enzymatic reactions including transamination and oxidative decarboxylation.[9][10][11][12] It is plausible that some of these enzymatic pathways could be involved in the metabolism of branched-chain alkanes, but this remains to be experimentally verified.



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Caption: A generalized and hypothetical metabolic pathway for branched-chain alkanes.

Conclusion and Future Directions

3,4-Dimethyloctane is a structurally defined but biologically under-investigated branched-chain alkane. While its physicochemical and spectral properties are partially documented, there is a clear need for further research to establish a complete and verified dataset. The most significant knowledge gap lies in its biological activity, metabolic fate, and toxicological profile.

For drug development professionals, the lack of this information currently limits any assessment of its potential as a therapeutic agent or excipient.

Future research should prioritize:

- Development and publication of a detailed, reproducible synthesis protocol for **3,4-dimethyloctane** to ensure its availability for further studies.
- Comprehensive toxicological evaluation, including acute and chronic toxicity, genotoxicity, and carcinogenicity studies.
- In vitro and in vivo studies to investigate its potential biological activities, including any interactions with key signaling pathways.
- Metabolomic studies to elucidate its metabolic fate and identify any potential bioactive or toxic metabolites.

Addressing these research gaps will be crucial in determining the potential applications and safety profile of **3,4-dimethyloctane** in various scientific and industrial fields, including the pharmaceutical sciences.

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